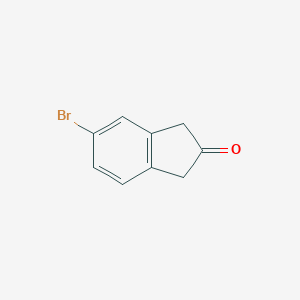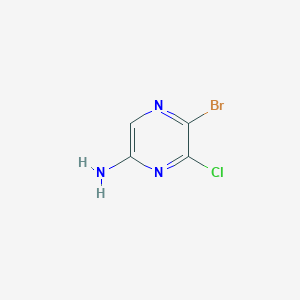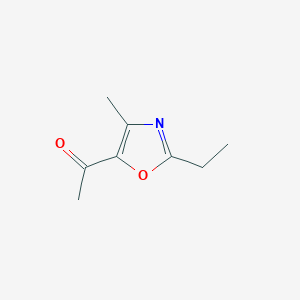
(S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as sulfonic acid-functionalized resins, can enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can be converted to another ester by reacting with a different alcohol in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used for transesterification reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Transesterification: New ester and ethanol.
Aplicaciones Científicas De Investigación
(S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester involves its hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases, which are present in various biological systems . The released carboxylic acid can then interact with specific molecular targets, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.
Isopropyl acetate: An ester with a strong odor, used as a solvent in coatings and inks.
Uniqueness
(S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester is unique due to its specific structure, which includes a tert-butoxycarbonylamino group. This group can provide additional stability and influence the reactivity of the ester, making it suitable for specialized applications in drug development and organic synthesis .
Propiedades
IUPAC Name |
ethyl (E,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-3-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,8-9H,7H2,1-5H3,(H,13,15)/b8-6+/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGMTZSUJIBSEV-ORZBULNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=CC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](/C=C/C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Furo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B63656.png)
